molecular formula C10H15N3O2 B13028222 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B13028222
M. Wt: 209.24 g/mol
InChI Key: JRMCDRHLLOTHAT-UHFFFAOYSA-N
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Description

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a sophisticated chemical building block designed for pharmaceutical research and development. This compound features a fused bicyclic structure combining a partially saturated pyridine ring with a 1,2,4-triazole ring, further functionalized with an isopropyl substituent and a carboxylic acid group. The carboxylic acid moiety offers a versatile handle for further synthetic modification, such as the formation of amide bonds, enabling the construction of more complex molecules for biological evaluation. Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold are of significant interest in medicinal chemistry due to their potential biological activities. Research indicates that this structural class shows promise as inhibitors of kinase enzymes, which are critical targets in oncology for the treatment of proliferative diseases like cancer . The specific saturation of the pyridine ring to a 5,6,7,8-tetrahydro form, as seen in this compound, can influence the molecule's conformation, solubility, and metabolic profile, making it a valuable analog in structure-activity relationship (SAR) studies. A recent review highlights the ongoing development of synthetic methods for 1,2,4-triazolopyridines, underscoring their importance as useful therapeutic agents . This particular molecule serves as a key intermediate for researchers aiming to explore new chemical space in drug discovery programs, especially those focused on tyrosine kinase receptors such as Axl . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)7-4-3-5-8-11-9(10(14)15)12-13(7)8/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

JRMCDRHLLOTHAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2=NC(=NN12)C(=O)O

Origin of Product

United States

Preparation Methods

Cyanation and Hydrolysis Route

A prominent method involves first synthesizing a cyano-substituted intermediate, followed by hydrolysis to yield the carboxylic acid:

  • Step 1: React a 2-bromo-substituted tetrahydrotriazolopyridine derivative with a cyanide source to produce 2-cyano-5-isopropyl-5,6,7,8-tetrahydro-triazolo[1,5-A]pyridine.
  • Step 2: Hydrolyze the nitrile group using an aqueous alkali metal hydroxide (e.g., lithium hydroxide preferred) in alcoholic solvents such as ethanol at 40–70 °C for 5–10 hours.
  • Step 3: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.

This method benefits from relatively mild conditions and good yields. The use of lithium hydroxide and ethanol as solvent is favored for better control and purity.

Reduction and Trihalogenoacetylation Route

An alternative pathway includes:

  • Step 1: Reduction of a precursor compound to form a tetrahydrotriazolopyridine intermediate.
  • Step 2: Trihalogenoacetylation of this intermediate to introduce the carboxyl functionality.
  • Step 3: Hydrolysis to convert the trihalogenoacetyl group to the carboxylic acid.

This approach may involve more steps but allows for selective functional group transformations.

Oxidative Cyclization Using Molecular Oxygen

Recent research demonstrates an oxidative cyclization strategy under molecular oxygen atmosphere:

  • React N-amino-2-iminopyridines with cyclic β-diketones or related substrates in ethanol containing acetic acid.
  • The reaction is carried out at about 130 °C under an oxygen atmosphere, which facilitates oxidative dehydrogenation and cyclization to form the triazolopyridine ring.
  • The isopropyl substituent can be introduced via the choice of starting materials or through subsequent alkylation.

This method is environmentally friendly, offers high yields (up to 94%), and proceeds in a single step under mild conditions.

Reaction Conditions and Optimization

Parameter Preferred Conditions Notes
Solvent Ethanol, methanol, toluene, acetonitrile Ethanol preferred for hydrolysis; toluene for aromatic solvent reactions
Temperature 40–130 °C Hydrolysis at 40–70 °C; oxidative cyclization at 130 °C
Reaction Time 1–24 hours Hydrolysis typically 5–10 hours; oxidative cyclization ~18 hours
Atmosphere Oxygen (1 atm) Oxygen atmosphere critical for oxidative cyclization; argon atmosphere reduces yield
Catalyst/Acid Additives Acetic acid (up to 6 equiv), hydrochloric acid for acidification Acetic acid enhances cyclization; HCl used to isolate carboxylic acid salts
Base for Hydrolysis Lithium hydroxide preferred Sodium and potassium hydroxide also used, but lithium hydroxide offers better control

Representative Data Table of Yields and Conditions

Method Key Reagents/Intermediates Solvent Temp (°C) Time (h) Yield (%) Notes
Cyanation + Hydrolysis 2-Bromo derivative, cyanide, LiOH Ethanol 40–70 5–10 60–85 Hydrolysis under basic conditions
Reduction + Trihalogenoacetylation + Hydrolysis Reduced intermediate, trihalogenoacetyl agent Toluene RT–70 Variable Moderate Multi-step, selective functionalization
Oxidative Cyclization (CDC) N-amino-2-iminopyridines + β-diketones Ethanol + AcOH 130 18 Up to 94 Oxygen atmosphere critical

Summary of Research Findings

  • The cyanation followed by hydrolysis method is industrially favored due to its straightforward steps and use of inexpensive starting materials.
  • Oxidative cyclization under oxygen atmosphere represents a modern, green synthetic approach with high efficiency and broad substrate scope, suitable for introducing the triazolopyridine core with various substituents including isopropyl.
  • Control of reaction atmosphere, solvent, and acid/base additives is crucial for optimizing yield and purity.
  • Isolation of the final product often involves acidification to form stable hydrochloride salts, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, certain analogs have been tested against various cancer cell lines and demonstrated promising results in inhibiting cell proliferation and inducing apoptosis .
  • Neurological Disorders
    • Compounds related to 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid have been investigated for their potential as neurokinin receptor antagonists. These compounds may be useful in treating conditions like anxiety and depression by modulating neurokinin signaling pathways .
  • Anticonvulsant Properties
    • Research indicates that triazolo derivatives can exhibit anticonvulsant activity. The mechanism involves the modulation of neurotransmitter systems that are critical in seizure activity. This makes them candidates for further development as antiepileptic drugs .

Synthetic Applications

The synthesis of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid serves as an intermediate in the development of various pharmaceutical agents. Its structural framework allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated several triazolo-pyridine derivatives for their anticancer efficacy against breast cancer cell lines. The results indicated that certain compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Neurokinin Receptor Antagonism

In another investigation focused on neurokinin receptors, compounds derived from triazolo-pyridine were tested for their ability to inhibit NK-3 receptors. The findings suggest that these compounds could pave the way for new treatments for anxiety disorders by providing a novel mechanism of action compared to existing therapies .

Mechanism of Action

The mechanism of action of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocyclic Systems

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Triazolo-tetrahydro-pyridine 5-isopropyl, 2-carboxylic acid Inferred: Potential ALS inhibition
Piperazine-derived triazolo[1,5-a]pyrazines Triazolo-pyrazine Piperazine, 2-furyl Synthetic intermediate
Triazolo[1,5-a]pyrimidine sulfonamides Triazolo-pyrimidine Sulfonamide, substituted phenyl ALS inhibitors (herbicides)
Imazamox (imidazolinone) Imidazolinone-pyridine Methoxymethyl, carboxylic acid ALS inhibitors (herbicides)
Bromo-trifluorophenyl triazoloazepine Triazolo-azepine 2-bromo, 2,3,4-trifluorophenyl Pharmaceutical (patented synthesis)

Key Observations:

  • Ring Size and Saturation: The target compound’s tetrahydro-pyridine core (6-membered, partially saturated) contrasts with pyrazine (6-membered, aromatic; ), pyrimidine (6-membered, aromatic; ), and azepine (7-membered; ). Saturation impacts conformational flexibility and binding to biological targets.

Biological Activity

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 195.25 g/mol
  • CAS Number : 1517417-75-2

Synthesis

The synthesis of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The process may include cyclization reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)15.4Induction of apoptosis
MCF-7 (Breast)12.8Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

In vitro studies demonstrated that the compound significantly reduces cell viability in a dose-dependent manner compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also shown notable antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a candidate for treating infections caused by multidrug-resistant bacteria .

Neurokinin Receptor Antagonism

Research indicates that triazolo-pyridine derivatives may act as selective antagonists for neurokinin receptors (NK-3), which are implicated in various central nervous system disorders. This activity could provide therapeutic avenues for treating conditions such as anxiety and depression .

Case Studies

  • Case Study on Anticancer Activity :
    • In a study involving A549 lung cancer cells, treatment with 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid resulted in a significant decrease in cell viability (66% at 100 µM) compared to untreated controls. The mechanism involved apoptosis and cell cycle arrest at the G1 phase .
  • Case Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated the compound's effectiveness against MRSA strains. The compound's MIC values were significantly lower than those of conventional antibiotics like vancomycin, indicating its potential utility in treating resistant infections .

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